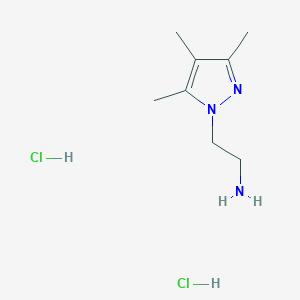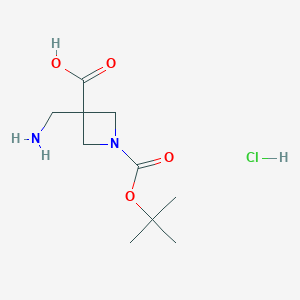
3-(Aminomethyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and it is modified with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-3-carboxylic acid as the starting material.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine-3-carboxylic acid.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination. This involves reacting the Boc-protected azetidine-3-carboxylic acid with formaldehyde and an amine source, followed by reduction using a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, ensuring that reaction conditions are optimized for large-scale synthesis. This includes maintaining precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed on the azetidine ring, potentially leading to the formation of saturated derivatives.
Substitution: The Boc protecting group can be removed by acidic conditions, allowing for further functionalization of the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed:
Amine Oxides: Resulting from oxidation of the aminomethyl group.
Saturated Derivatives: Resulting from reduction of the azetidine ring.
Deprotected Carboxylic Acid: Resulting from the removal of the Boc group.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It can be used as a probe to study biological systems, especially those involving nitrogen-containing heterocycles.
Medicine: Potential use in drug discovery and development, given its structural complexity and functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
Azetidine-3-carboxylic acid: The parent compound without the aminomethyl and Boc groups.
3-(Aminomethyl)pyridine: A similar compound with a pyridine ring instead of an azetidine ring.
Boc-protected amino acids: Other amino acids protected with the Boc group for similar synthetic applications.
Uniqueness: 3-(Aminomethyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid hydrochloride is unique due to its combination of the azetidine ring, aminomethyl group, and Boc protecting group, which provides versatility in synthetic applications and potential biological activity.
属性
IUPAC Name |
3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14;/h4-6,11H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMDWIPUWGPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2924019.png)
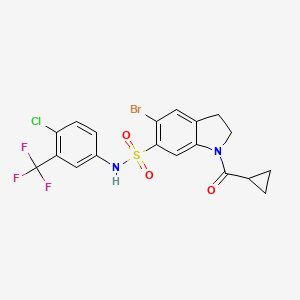
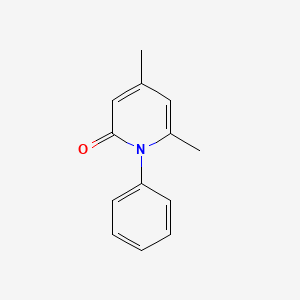
![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)
![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)
![4,7-dichloro-2-[4-(4,7-dichloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2924030.png)
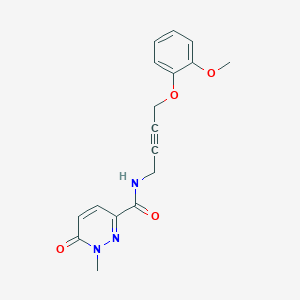
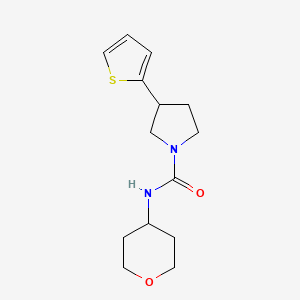
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)
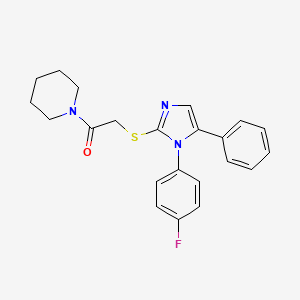
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)
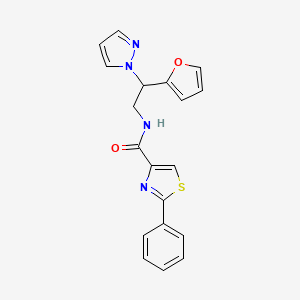
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)
